

The Discovery and Isolation of Feruloyltyramine from *Solanum melongena*: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Feruloyltyramine*

Cat. No.: B1665223

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, first isolation, and characterization of N-trans-**feruloyltyramine** from *Solanum melongena* (eggplant). It includes detailed experimental protocols, quantitative data on its distribution within the plant, and an exploration of its biological activities, with a focus on its anti-inflammatory signaling pathways.

Introduction: Discovery and Significance

N-trans-**feruloyltyramine**, a phenolic amide, was first isolated from the roots of *Solanum melongena* by Yoshihara and colleagues in 1978.[1] This discovery was part of a broader investigation into the phenolic constituents of eggplant roots.[1] N-trans-**feruloyltyramine** belongs to a class of compounds known as hydroxycinnamic acid amides (HCAAs), which are recognized for their diverse biological activities, including antioxidant, anti-inflammatory, and anti-cancer properties. Its presence in various parts of the eggplant underscores the potential of this common vegetable as a source of bioactive compounds for pharmaceutical and nutraceutical applications.

Quantitative Distribution of N-trans-feruloyltyramine in *Solanum melongena*

The concentration of N-trans-**feruloyltyramine** varies across the different anatomical parts of the eggplant. The following table summarizes the quantitative data from various studies,

providing a comparative look at its distribution.

Plant Part	Compound Class	Concentration	Reference
Leaf	Total Phenolic Compounds	2454.93 mg CAE/100 g	[2]
Total Alkaloids	3935 mg EA/100 g	[2]	
Fruit (Pulp and Peel)	Total Phenolic Compounds	2056.83 mg CAE/100 g	[2]
Total Alkaloids	2689 mg EA/100 g		
Total Saponins	43.47 mg ED/100 g		
Stem	Total Phenolic Compounds	<600 mg CAE/100 g	
Total Alkaloids	<2689 mg EA/100 g		
Root	Total Phenolic Compounds	<600 mg CAE/100 g	
Total Alkaloids	<2689 mg EA/100 g		

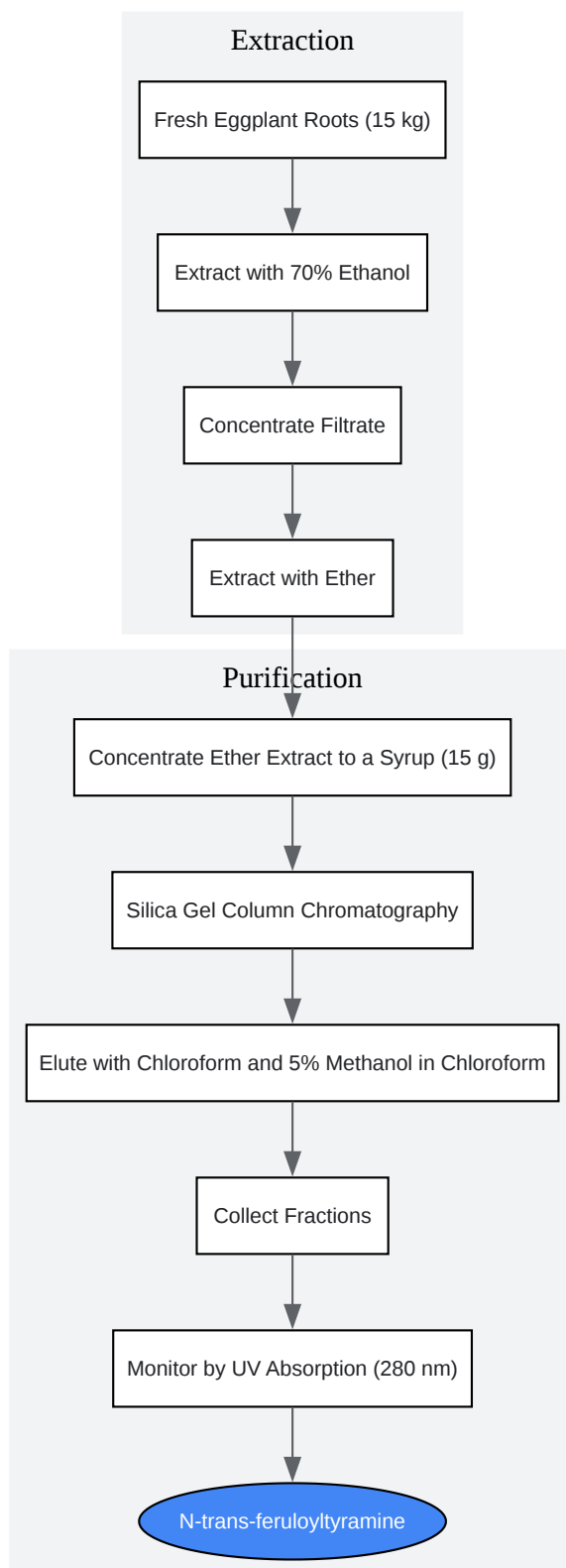
CAE: Chlorogenic Acid Equivalents; EA: Equisetin Equivalents; ED: Diosgenin Equivalents. Data is presented as found in the cited literature.

Experimental Protocols

This section details the methodologies for the extraction, isolation, and characterization of N-trans-**feruloyltyramine** from *Solanum melongena*.

Extraction and Isolation

The following protocol is based on the initial discovery and subsequent studies.



[Click to download full resolution via product page](#)

Figure 1: Experimental workflow for the extraction and isolation of N-trans-feruloyltyramine.

Structural Characterization

The structure of the isolated N-trans-**feruloyltyramine** is confirmed through spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ¹H-NMR (Proton NMR): Provides information on the chemical environment of hydrogen atoms.
- ¹³C-NMR (Carbon-13 NMR): Provides information on the carbon skeleton of the molecule.

The following table summarizes the characteristic NMR spectral data for N-trans-**feruloyltyramine**.

¹ H-NMR (in CDCl ₃ , 90 MHz)	δ (ppm)	Multiplicity	J (Hz)	Assignment
2.80	t	7	-CH ₂ -CH ₂ -NH-	
3.55	q	7	-CH ₂ -CH ₂ -NH-	
3.80	s	-	-OCH ₃	
6.25	d	16	-CH=CH-CO-	
6.7-7.2	m	-	Aromatic-H	
7.50	d	16	-CH=CH-CO-	

¹³ C-NMR	δ (ppm)	Assignment
35.8	-CH ₂ -CH ₂ -NH-	
42.5	-CH ₂ -CH ₂ -NH-	
56.4	-OCH ₃	
118.8	=CH-CO-	
142.2	-CH=	
169.4	C=O	

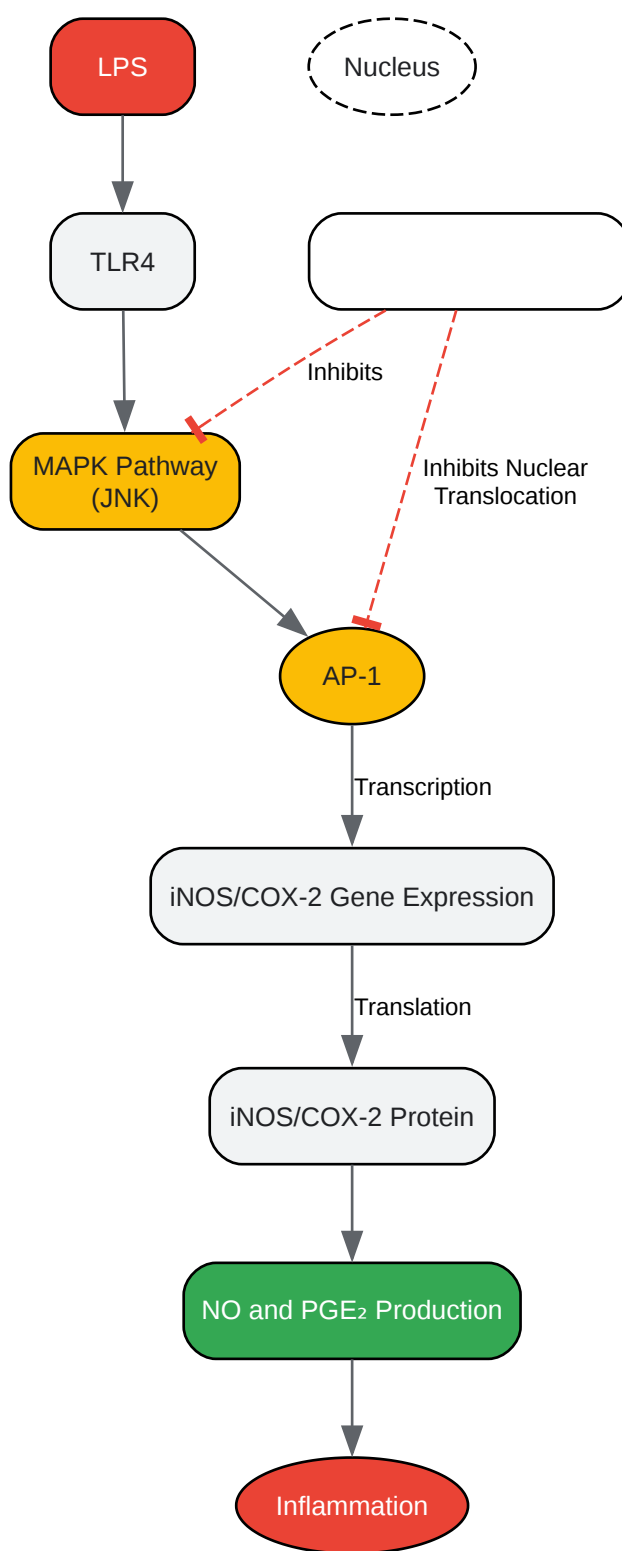
Data adapted from Yoshihara et al., 1978 and subsequent spectroscopic studies.

Biological Activity and Signaling Pathways

N-trans-**feruloyltyramine** exhibits significant anti-inflammatory properties. Its mechanism of action involves the modulation of key signaling pathways in inflammatory responses.

Anti-inflammatory Mechanism

N-trans-**feruloyltyramine** has been shown to inhibit the production of nitric oxide (NO) and prostaglandin E₂ (PGE₂), two key mediators of inflammation. This inhibition is achieved through the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression. The underlying mechanism involves the suppression of the Activator Protein-1 (AP-1) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.



[Click to download full resolution via product page](#)

Figure 2: Anti-inflammatory signaling pathway of N-trans-feruloyltyramine.

Conclusion

The discovery and initial isolation of N-trans-**feruloyltyramine** from *Solanum melongena* have paved the way for further investigation into its pharmacological potential. The detailed protocols for its isolation and characterization, coupled with a growing understanding of its biological activities, highlight its importance for researchers in natural product chemistry, pharmacology, and drug development. The presence of this and other bioactive compounds in eggplant underscores the value of continued research into the chemical constituents of common dietary plants.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. Metabolomic Analysis of Phytochemical Compounds from Agricultural Residues of Eggplant (*Solanum melongena* L.) - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Discovery and Isolation of Feruloyltyramine from *Solanum melongena*: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1665223#discovery-and-first-isolation-of-feruloyltyramine-from-solanum-melongena]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com